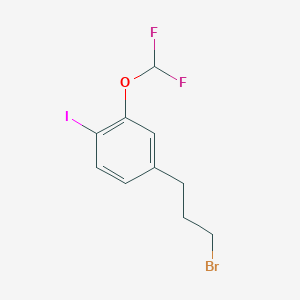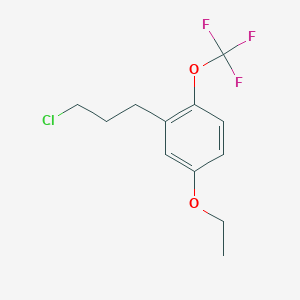
18-Chloro-18-oxooctadecan-7-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 18-Chloro-18-oxooctadecan-7-YL acetate typically involves the reaction of octadecanoyl chloride with acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Análisis De Reacciones Químicas
18-Chloro-18-oxooctadecan-7-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
18-Chloro-18-oxooctadecan-7-YL acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 18-Chloro-18-oxooctadecan-7-YL acetate involves its interaction with specific molecular targets and pathways . The chloro and oxo groups play a crucial role in its reactivity and biological activity . The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
18-Chloro-18-oxooctadecan-7-YL acetate can be compared with similar compounds such as:
Octadecanoyl chloride: Lacks the acetate group and has different reactivity.
18-Chlorooctadecanoic acid: Contains a carboxylic acid group instead of an oxo group.
18-Oxooctadecanoic acid: Lacks the chloro group and has different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound .
Propiedades
Número CAS |
102376-29-4 |
|---|---|
Fórmula molecular |
C20H37ClO3 |
Peso molecular |
361.0 g/mol |
Nombre IUPAC |
(18-chloro-18-oxooctadecan-7-yl) acetate |
InChI |
InChI=1S/C20H37ClO3/c1-3-4-5-12-15-19(24-18(2)22)16-13-10-8-6-7-9-11-14-17-20(21)23/h19H,3-17H2,1-2H3 |
Clave InChI |
LONVWVYQLLBTBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)


![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)


![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)


